Enhanced Lipophilicity (XLogP3) Versus Non-Fluorinated and Demethylated Pyrazole Analogs
The target compound demonstrates a significantly higher computed lipophilicity compared to both its non-fluorinated and demethylated structural analogs. Its XLogP3-AA value of 1.6 is 0.75 units greater than that of the non-fluorinated analog 1-methyl-3-nitro-1H-pyrazole (XLogP3 = 0.85) and 0.4 units greater than the demethylated analog 1-(difluoromethyl)-3-nitro-1H-pyrazole (XLogP3 = 1.2) [1][2]. This increase in lipophilicity is driven by the synergistic effect of the CF2H and CH3 substituents, which can directly impact passive membrane permeability and in vivo distribution for drug discovery applications [3].
| Evidence Dimension | Lipophilicity (Computed XLogP3-AA) |
|---|---|
| Target Compound Data | 1.6 |
| Comparator Or Baseline | 1-methyl-3-nitro-1H-pyrazole: 0.85; 1-(difluoromethyl)-3-nitro-1H-pyrazole: 1.2 |
| Quantified Difference | Δ = +0.75 (vs. 1-methyl); Δ = +0.4 (vs. 1-CF2H-3-NO2 pyrazole) |
| Conditions | Computed property from PubChem (XLogP3 algorithm), based on 2D molecular structure. |
Why This Matters
For procurement, this data directly supports the selection of this specific substitution pattern when a research program requires a lipophilic, fluorinated pyrazole core to improve membrane permeability and metabolic stability over simpler analogs.
- [1] PubChem. (2026). 1-(difluoromethyl)-5-methyl-3-nitro-1H-pyrazole (CID 50896590). National Center for Biotechnology Information. Retrieved April 22, 2026. View Source
- [2] PubChem. (2026). 1-(difluoromethyl)-3-nitro-1H-pyrazole (CID 7017244). National Center for Biotechnology Information. Retrieved April 22, 2026. View Source
- [3] Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. doi:10.1021/acs.jmedchem.5b00258. View Source
